

# The Ecto-ATPase Inhibitor ARL67156: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ARL67156**

Cat. No.: **B15611179**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ARL67156**, also known as FPL 67156, is a synthetic analogue of adenosine triphosphate (ATP) that functions as a competitive inhibitor of certain ectonucleotidases. By impeding the hydrolysis of extracellular ATP, **ARL67156** serves as a critical tool for investigating the complex roles of purinergic signaling in a multitude of physiological and pathological processes. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of **ARL67156**, tailored for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

## Introduction to ARL67156 and Purinergic Signaling

Extracellular nucleotides, such as ATP and adenosine diphosphate (ADP), are pivotal signaling molecules that modulate a wide array of cellular functions, including neurotransmission, inflammation, and vascular tone.<sup>[1]</sup> The biological effects of these nucleotides are mediated by purinergic P2 receptors (P2X and P2Y). The concentration and duration of action of extracellular ATP are tightly regulated by a family of cell surface enzymes known as ectonucleotidases, which sequentially hydrolyze ATP to ADP, adenosine monophosphate (AMP), and finally to adenosine.<sup>[2]</sup>

**ARL67156** (6-N,N-Diethyl-D-β,y-dibromomethylene adenosine triphosphate) is a non-hydrolyzable ATP analogue that selectively inhibits the activity of specific ecto-ATPases.<sup>[3]</sup> This

inhibition leads to an accumulation of extracellular ATP, thereby potentiating its effects on P2 receptors. Its utility as a research tool lies in its ability to dissect the contributions of endogenous ATP to various signaling pathways.

## Mechanism of Action

**ARL67156** acts as a weak competitive inhibitor of several key ectonucleotidases.<sup>[3][4]</sup> Its chemical structure, featuring a phosphomethyl bond (P-C-P) in place of the hydrolyzable phosphodiester bond (P-O-P) in ATP, renders it resistant to enzymatic degradation.<sup>[3]</sup>

**ARL67156** primarily targets the following enzymes:

- Ecto-nucleoside triphosphate diphosphohydrolase 1 (NTPDase1 or CD39): This enzyme hydrolyzes both ATP and ADP.
- Ecto-nucleoside triphosphate diphosphohydrolase 3 (NTPDase3): This enzyme also hydrolyzes ATP and ADP.
- Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1): This enzyme can hydrolyze ATP.

**ARL67156** is notably less effective against NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).<sup>[3][4]</sup> This selectivity allows for the targeted investigation of the roles of NTPDase1, NTPDase3, and NPP1 in specific biological systems.

## Quantitative Data on **ARL67156** Inhibition

The inhibitory potency of **ARL67156** has been quantified in various experimental systems. The following tables summarize the key inhibitory constants (Ki) and pIC50 values.

Table 1: Inhibitory Constants (Ki) of **ARL67156** for Human Ectonucleotidases

| Enzyme          | Ki (μM)                  |
|-----------------|--------------------------|
| NTPDase1 (CD39) | 11 ± 3 <sup>[3][4]</sup> |
| NTPDase3        | 18 ± 4 <sup>[3][4]</sup> |
| NPP1            | 12 ± 3 <sup>[3][4]</sup> |

Table 2: pIC50 Values of **ARL67156**

| System                                     | pIC50   |
|--------------------------------------------|---------|
| Human Blood Cells (ATP degradation)        | 4.62[5] |
| Rabbit Ear Artery (ecto-ATPase inhibition) | 5.2[5]  |
| Rat Vas Deferens (NTPDase inhibition)      | 5.1     |

## Signaling Pathway and Experimental Workflow

### Purinergic Signaling Pathway

The following diagram illustrates the core components of the purinergic signaling pathway and the point of intervention for **ARL67156**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Ecto-ATPase Inhibitor ARL67156: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15611179#what-is-the-function-of-arl67156>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)